N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-methyl-2-pyridin-2-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-17(13-14-7-3-2-4-8-14)12-10-15-9-5-6-11-16-15/h2-9,11H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDNVKSIJJWIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Benzyl N Methyl N 2 2 Pyridyl Ethyl Amine and Its Structural Analogues
Strategic Approaches to the Core Amine Structure Synthesis
The synthesis of the N-Benzyl-N-Methyl-N-[2-(2-Pyridyl)Ethyl]Amine backbone can be achieved through several reliable methods, including condensation-reduction pathways, Michael additions, and reductive amination protocols.
Condensation-Reduction Synthetic Routes
A common and effective method for the synthesis of N-benzylamines involves a two-step process of condensation followed by reduction. This route typically begins with the condensation of an amine with a carbonyl compound to form an imine, which is then subsequently reduced to the desired amine.
For the synthesis of N-benzylamine analogues, this can involve the reaction of a primary or secondary amine with benzaldehyde (B42025) or a substituted benzaldehyde. The resulting imine or iminium ion is then reduced in the presence of a suitable reducing agent. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.
A process for preparing N-benzylamines involves the iminization of a benzaldehyde with an amine in a water-miscible solvent, followed by hydrogenation of the resulting imine without the removal of the water of reaction. This method has been shown to be effective for a range of substituted benzaldehydes and amines, proceeding without racemization when chiral amines are used.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |
| Benzaldehyde | (R)-α-Phenylethylamine | Palladium on Carbon | Toluene | (R)-N-benzyl-α-methylbenzylamine | High |
| 4-Methoxybenzaldehyde | 1-Phenylethylamine | Palladium on Carbon | Methanol | N-4-Methoxybenzyl-1-phenylethylamine | 89.5 |
| Benzaldehyde | 4-Methyl-1-phenylethylamine | Palladium on Carbon | Methanol | N-Benzyl-1-(4-methylphenyl)ethylamine | Not specified |
Michael Addition Pathways and Derivatives
The Michael addition, or conjugate addition, presents a powerful tool for the formation of carbon-nitrogen bonds. In the context of synthesizing pyridylethylamine structures, this typically involves the addition of an amine nucleophile to an activated alkene, such as a vinylpyridine.
The aza-Michael addition of amines to 2-vinylpyridine (B74390) is a direct route to N-substituted 2-(2-pyridyl)ethylamines. This reaction is often catalyzed by a base and can be influenced by various factors including the nature of the amine, the solvent, and the reaction temperature. Studies have shown that this method is applicable to a range of primary and secondary amines. For instance, the addition of benzylamine (B48309) to various acrylates has been studied under both microwave irradiation and conventional heating, with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) often employed as a catalyst. mdpi.com
| Amine | Michael Acceptor | Catalyst/Conditions | Product |
| Benzylamine | Methyl acrylate | DBU, solvent-free, 60 °C | Methyl 3-(benzylamino)propanoate |
| Benzylamine | Ethyl 2-phenylacrylate | DBU, MW, 75 °C | Ethyl 3-(benzylamino)-2-phenylpropanoate |
| Hydroxylammonium chloride | 2-Vinylpyridine | DMF, room temperature | N,N-bis(2-(2-pyridyl)ethyl)hydroxylamine |
The reaction of organolithium reagents with trans-1,2-di-(2-pyridyl)ethylene demonstrates that the intermediate carbanion can be trapped by various electrophiles, expanding the scope of Michael additions with olefinic N-heterocycles. nsf.govnih.gov
Reductive Amination Protocols for N-Pyridylalkylamine Systems
Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds and amines. masterorganicchemistry.com This one-pot procedure involves the formation of an imine or enamine intermediate, which is then reduced in situ by a reducing agent present in the reaction mixture.
For the synthesis of this compound, a plausible route involves the reaction of 2-(2-pyridyl)acetaldehyde with N-benzyl-N-methylamine in the presence of a selective reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. STAB is often favored due to its mildness and selectivity for iminium ions over ketones and aldehydes.
The synthesis of N-benzyl phenethylamines has been successfully achieved through indirect reductive amination of the corresponding phenethylamines and benzaldehydes. nih.gov This highlights the applicability of this method for creating analogous structures.
| Carbonyl Compound | Amine | Reducing Agent | Product |
| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Triacetoxyborohydride | N-substituted amines |
| Phenyl-2-propanone | N-benzylmethylamine | H2/Pd | N-benzylmethamphetamine |
| 2-Acetyl-6-substituted pyridines | Ammonium (B1175870) trifluoroacetate (B77799) | Ru(OAc)2{(S)-binap}/H2 | Chiral 1-(6-substituted pyridin-2-yl)ethan-1-amines |
Stereoselective Synthesis and Chiral Induction in Closely Related Pyridylalkylamines
The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which is of significant importance in medicinal chemistry. For pyridylalkylamines, chiral induction can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and stereoselective reductions.
A highly direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been demonstrated using a ruthenium chiral catalyst, Ru(OAc)2{(S)-binap}, with ammonium trifluoroacetate as the nitrogen source. acs.org This method provides access to chiral 1-(6-substituted pyridin-2-yl)ethan-1-amines in excellent enantioselectivities. acs.org
| Substrate | Catalyst | Nitrogen Source | Enantiomeric Excess (ee) |
| 2-Acetyl-6-phenylpyridine | Ru(OAc)2{(S)-binap} | CF3COONH4 | >99% |
| 2-Acetyl-6-methylpyridine | Ru(OAc)2{(S)-binap} | CF3COONH4 | 99% |
| 2-Acetyl-6-chloropyridine | Ru(OAc)2{(S)-binap} | CF3COONH4 | 98% |
Derivatization and Functionalization Strategies for the Chemical Compound Backbone
Derivatization and functionalization of the this compound backbone are key strategies for modulating its physicochemical and biological properties. These modifications can be introduced at several positions, including the pyridine (B92270) ring, the ethyl linker, the benzyl (B1604629) group, and by substitution of the N-methyl group.
Structure-activity relationship (SAR) studies on related N-benzyl phenethylamines have shown that substitution on the N-benzyl group can significantly impact biological activity. nih.gov For example, the introduction of methoxy (B1213986) or hydroxy groups on the benzyl ring can alter receptor binding affinity and functional activity. nih.gov Similarly, modifications to the pyridine ring, such as the introduction of substituents at various positions, can influence the electronic properties and steric profile of the molecule.
The synthesis of various pyridine derivatives and their evaluation for biological activities, such as antimicrobial or anti-malarial properties, provides a framework for potential derivatization strategies. nih.govresearchgate.net These studies often involve the introduction of different functional groups and heterocyclic rings to explore their impact on biological efficacy. nih.govresearchgate.net
| Parent Compound | Modification | Biological Target/Activity |
| N-Benzyl Phenethylamines | Substitution on N-benzyl ring | 5-HT2A/2C Agonists |
| Pyridine Derivatives | Introduction of various substituents | Anti-malarial |
| Pyridine and Thienopyridine Derivatives | Synthesis of fused ring systems | Antimicrobial |
Advanced Coordination Chemistry of N Benzyl N Methyl N 2 2 Pyridyl Ethyl Amine and Its Metal Complexes
Principles of Ligand Design and Coordination Motifs
The unique architecture of N-Benzyl-N-Methyl-N-[2-(2-Pyridyl)Ethyl]Amine, featuring a pyridyl group, a tertiary amine, and a flexible ethyl bridge, allows for a variety of coordination modes. This adaptability is a key principle in its design, enabling the formation of complexes with tailored geometries and reactivities.
Elucidation of Mono-, Bi-, and Tridentate Coordination Modes
This compound is a potentially tridentate N,N',N''-donor ligand. Its coordination behavior is nuanced and dependent on several factors, including the nature of the metal ion, the reaction conditions, and the presence of competing ligands.
Monodentate Coordination: In this mode, the ligand coordinates to a metal center through only one of its nitrogen donors, most commonly the more accessible pyridyl nitrogen. This mode is less common as the chelate effect favors multidentate coordination but can be observed in the presence of strongly coordinating solvents or bulky co-ligands that sterically hinder further coordination.
Tridentate Coordination: The ligand can act as a tridentate donor by coordinating through the pyridyl nitrogen, the tertiary amine nitrogen, and the nitrogen of the benzylamine (B48309) moiety. The ability of related benzyldi(2-pyridyl)amine derivatives to act as tridentate N-donor ligands has been explored, suggesting that this compound can also adopt this coordination mode, leading to the formation of complexes with a higher coordination number and distinct stereochemistry rsc.org.
| Coordination Mode | Coordinating Atoms | Chelate Ring Size |
| Monodentate | Pyridyl-N | - |
| Bidentate | Pyridyl-N, Tertiary Amine-N | 5-membered |
| Tridentate | Pyridyl-N, Tertiary Amine-N, Benzylamine-N | 5- and 6-membered |
Analysis of Steric and Electronic Influences on Chelation Properties
The chelation properties of this compound are significantly influenced by a combination of steric and electronic factors arising from its constituent groups.
Steric Influences:
Benzyl (B1604629) Group: The bulky benzyl group exerts considerable steric hindrance around the tertiary amine nitrogen. This can influence the coordination geometry of the resulting metal complex, favoring conformations that minimize steric clashes. The benzylation of ligands has been shown to afford tunable conformational flexibility to the resultant complexes rsc.org. This steric bulk can also play a role in determining the coordination number of the metal center, potentially preventing the coordination of additional ligands.
Methyl Group: While smaller than the benzyl group, the N-methyl group also contributes to the steric environment around the tertiary amine. Its presence can fine-tune the steric bulk, influencing the stability and stereochemistry of the complex.
Electronic Influences:
Pyridyl Group: The pyridine (B92270) ring is a π-acceptor and a good σ-donor. Its electronic properties can be tuned by substitution on the ring, which in turn influences the electronic properties of the metal center nih.gov. The pyridyl group's ability to participate in π-backbonding can stabilize lower oxidation states of the metal.
Tertiary Amine: The tertiary amine is a strong σ-donor. The presence of both a methyl and a benzyl group on this nitrogen atom influences its basicity and, consequently, the strength of the metal-nitrogen bond.
Comprehensive Complexation Studies with Diverse Transition Metals
The versatile coordination behavior of this compound has led to extensive studies of its complexes with a variety of transition metals, revealing a rich and diverse coordination chemistry.
Nickel(II) Complexes: Structural Characterization and Ligand Effects
Nickel(II) complexes with N-donor ligands are of significant interest due to their diverse structural and electronic properties. The coordination of this compound to Nickel(II) leads to the formation of complexes with distinct characteristics.
The ligand effects are pronounced in these complexes. The steric bulk of the benzyl group is likely to influence the coordination sphere of the Nickel(II) ion, potentially leading to distorted geometries to accommodate the ligand. Electronically, the combination of the pyridyl and amine donors will affect the ligand field strength and, consequently, the magnetic and spectroscopic properties of the complex.
| Complex Type | Coordination Geometry | Key Structural Features |
| [Ni(L)X₂] | Potentially Square Planar or Octahedral | Influence of benzyl group on ligand conformation |
| [Ni(L)₂]²⁺ | Potentially Octahedral | Inter-ligand steric interactions |
Copper(I) and Copper(II) Complexes: Coordination Geometries and Ligand Reactivity
The coordination chemistry of copper with nitrogen-containing ligands is extensive, with applications ranging from catalysis to bioinorganic chemistry. This compound forms stable complexes with both Copper(I) and Copper(II).
Copper(II) Complexes:
Copper(II) complexes with similar tridentate N-donor ligands often exhibit distorted geometries, typically square-pyramidal or trigonal-bipyramidal nih.govacs.org. For complexes of this compound with Copper(II), a distorted square-pyramidal geometry is highly probable, with the ligand occupying three coordination sites in the basal plane and a fourth site being occupied by an anion or solvent molecule. The fifth, apical position could be weakly coordinated. The ligand's steric and electronic properties will dictate the precise bond angles and lengths, leading to deviations from ideal geometries.
Copper(I) Complexes:
Copper(I) typically favors tetrahedral or trigonal planar coordination geometries. With this compound, a Copper(I) complex is likely to adopt a tetrahedral geometry, with the ligand acting as a bidentate or tridentate donor and other ligands completing the coordination sphere.
Ligand Reactivity:
The reactivity of the coordinated ligand can be influenced by the copper center. For instance, the acidity of the methylene protons adjacent to the pyridyl ring can be enhanced upon coordination, making them susceptible to deprotonation and further reactions. The copper center can also mediate redox reactions involving the ligand or substrate molecules.
| Metal Ion | Typical Coordination Geometry | Expected Features |
| Copper(II) | Distorted Square-Pyramidal | Jahn-Teller distortion, influence of benzyl group on ligand conformation |
| Copper(I) | Tetrahedral | Potential for catalytic activity in redox reactions |
Platinum(II) Complexes: Formation of Metallocycles and Supramolecular Assemblies
Platinum(II) complexes are well-known for their square-planar geometry and their applications in medicine and materials science. The coordination of this compound to Platinum(II) can lead to the formation of interesting structural motifs.
Metallocycles:
When acting as a bidentate ligand, coordinating through the pyridyl nitrogen and the tertiary amine nitrogen, this compound forms a stable five-membered chelate ring with a Platinum(II) center. The formation of a six-membered metallocycle has been observed in a related Pt(II) complex with N-benzyl-N-(diphenyl-phosphanylmeth-yl)pyridin-2-amine, where chelation occurs through the pyridyl nitrogen and a phosphorus atom nih.gov. This demonstrates the propensity of such ligands to form stable cyclic structures with platinum.
Supramolecular Assemblies:
The planar nature of Platinum(II) complexes, combined with the aromatic pyridyl and benzyl groups of the ligand, provides opportunities for the formation of supramolecular assemblies through non-covalent interactions. These interactions can include:
π-π Stacking: The aromatic rings of the pyridyl and benzyl groups can engage in π-π stacking interactions between adjacent complex molecules, leading to the formation of one-dimensional stacks or more complex three-dimensional networks. The self-assembly of platinum(ii) complexes to form supramolecular structures is often driven by intermolecular ligand π–π stacking rsc.orgnih.gov.
Hydrogen Bonding: Although the tertiary amine is fully substituted, other parts of the ligand or co-ligands could participate in hydrogen bonding, further directing the supramolecular structure.
These supramolecular assemblies can exhibit interesting photophysical properties, such as vapochromism and aggregation-induced emission, making them promising for applications in sensing and optoelectronics.
Ruthenium Complexes: Investigation of Isomerism (Facial vs. Meridional) and Redox Behavior
The coordination of this compound to a ruthenium center, acting as a tridentate N,N,N-donor ligand, can result in the formation of octahedral complexes with distinct isomeric forms. When a single tridentate ligand coordinates to an octahedral metal center along with three other monodentate ligands (or a different tridentate ligand), two primary isomers are possible: facial (fac) and meridional (mer).
In the facial (fac) isomer , the three nitrogen donor atoms of the ligand occupy the vertices of one triangular face of the octahedron. This arrangement results in cis-angles of approximately 90° between the donor atoms. In contrast, the meridional (mer) isomer features the three donor atoms occupying positions in a plane that bisects the octahedron, with one donor atom being trans to the other two. This leads to bond angles of approximately 90°, 90°, and 180° between the coordinating atoms and the central metal ion. The formation of either the fac or mer isomer can be influenced by reaction conditions and the steric and electronic properties of the ligand itself. For instance, studies on analogous tridentate N,N,N ligands have demonstrated the successful synthesis and characterization of both fac and mer isomeric pairs. researchgate.net The specific geometry adopted can significantly impact the complex's physical and chemical properties, including its reactivity and spectroscopic signatures.
Mercury(II) Complexes: Distorted Tetrahedral Coordination and Chelate Ring Conformation
When this compound acts as a bidentate ligand, coordinating through the pyridine nitrogen and the tertiary amine nitrogen, it can form complexes with various metal ions, including mercury(II). In complexes with two additional anionic ligands, such as halides, a four-coordinate geometry is common. For mercury(II), this typically results in a distorted tetrahedral coordination sphere . nih.govnih.gov
Structural studies of closely related mercury(II) chloride complexes with similar benzyl-pyridyl-amine ligands reveal that the Hg(II) ion is coordinated by the two nitrogen atoms from the organic ligand and two chloride anions. nih.gov The coordination angles around the mercury center deviate significantly from the ideal tetrahedral angle of 109.5°, with observed angles ranging from approximately 72° to 136°. nih.govnih.gov This significant distortion is a characteristic feature of mercury(II) complexes, arising from the large size of the Hg(II) ion and the electronic requirements of the d¹⁰ configuration.
Crystallographic Data for an Analogous Mercury(II) Complex
| Parameter | Value |
|---|---|
| Chemical Formula | [HgCl₂(C₁₃H₁₄N₂)] |
| Crystal System | Monoclinic |
| Coordination Geometry | Distorted Tetrahedral |
| N-Hg-N Angle | 72.83 (9)° |
| Cl-Hg-Cl Angle | 123.37 (7)° |
| Dihedral Angle (Chelate Ring/Cl-Hg-Cl) | 85.4 (1)° |
Data derived from the closely related complex [Benzyl(2-pyridylmethyl)amine]dichloridomercury(II). nih.gov
Crystal Engineering and Solid-State Architecture of Metal-Ligand Frameworks
The molecular structure of this compound and its metal complexes offers significant potential for crystal engineering and the design of specific solid-state architectures. The presence of aromatic rings (benzyl and pyridyl) and potential hydrogen bond acceptors (pyridine nitrogen) allows for a variety of non-covalent interactions that can direct the assembly of molecules in the crystalline state.
One of the primary interactions that can be exploited is π–π stacking between the aromatic rings of adjacent complex molecules. These interactions, where the electron-rich π systems of the rings overlap, can lead to the formation of one-dimensional columns or zigzag chains in the solid state. nih.gov The centroid-to-centroid distance between stacked rings is typically in the range of 3.5 to 4.0 Å.
Furthermore, while the tertiary amine of the ligand cannot act as a hydrogen bond donor, the molecule can participate in C-H···π and C-H···N interactions . The methylene hydrogens of the benzyl and ethyl groups or the aromatic hydrogens can form weak hydrogen bonds with the π systems of nearby aromatic rings or the nitrogen atom of a pyridine ring. In metal halide complexes, weak C-H···X (where X is a halide) hydrogen bonds can also play a crucial role in consolidating the crystal packing.
By systematically modifying the metal center, counter-ions, or by introducing co-crystallizing agents (co-formers), it is possible to tune these intermolecular forces to guide the self-assembly process. This can lead to the rational design of supramolecular architectures with specific topologies and properties. For example, the linkage of individual complex units through these non-covalent interactions can build up from simple dimers to one-dimensional chains, two-dimensional sheets, or even three-dimensional networks, depending on the directionality and strength of the interactions. nih.govnih.gov The control over solid-state packing is fundamental for tuning the bulk properties of materials, such as solubility, stability, and photophysical characteristics.
Based on the comprehensive search conducted, there is no specific information available in the provided results detailing the use of metal complexes derived from This compound for the catalytic applications outlined in your request. The scientific literature accessible through the searches does not cover the mechanistic investigations or the specific catalytic roles—such as alkane hydroxylation, N-alkylation of amines, or directed C-H activation—for systems derived from this particular compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly focused on "this compound" as per the provided outline. The search results discuss these types of reactions but with different ligands and metal catalysts.
Mechanistic Investigations and Catalytic Applications of N Benzyl N Methyl N 2 2 Pyridyl Ethyl Amine Derived Systems
Detailed Mechanistic Pathways of Catalytic Transformations
Quantification of Kinetic Isotope Effects in Oxidative Processes
There is no available research that specifically quantifies the kinetic isotope effects in oxidative processes involving catalysts derived from N-Benzyl-N-Methyl-N-[2-(2-Pyridyl)Ethyl]Amine. Such studies are crucial for elucidating reaction mechanisms, particularly for determining the rate-limiting steps and the nature of bond-breaking events. However, the absence of experimental data, such as the comparison of reaction rates with deuterated versus non-deuterated substrates in the presence of a catalyst featuring this ligand, precludes any detailed analysis.
Ligand Effects on Catalytic Performance and Selectivity
The influence of ligand architecture on the efficacy and selectivity of a catalyst is a fundamental area of research in catalysis. However, for this compound, specific studies detailing these effects are not documented in the available literature.
Structure-Activity Relationships in Ligand Modification
A critical aspect of catalyst development involves the systematic modification of the ligand structure to enhance catalytic activity and selectivity. For the this compound scaffold, there are no published studies that explore the structure-activity relationships. Research in this area would typically involve the synthesis of a series of derivatives, for instance, by altering the substituents on the benzyl (B1604629) or pyridyl rings, or by modifying the alkyl chain connecting the nitrogen atoms, and then evaluating the performance of the corresponding metal complexes in a specific catalytic reaction. The lack of such comparative studies means that no data tables or detailed findings can be presented.
Influence of Ancillary Ligands and Counter Anions on Catalysis
Based on a comprehensive review of available scientific literature, detailed theoretical and computational studies focusing specifically on the compound This compound are not readily found in publicly accessible research. While computational methods such as Density Functional Theory (DFT) are widely applied to analyze related structures—like N-benzyl-N-(furan-2-ylmethyl) acetamide for conformational analysis or various pyridine-containing ligands in metal complexes—specific data regarding the electronic structure, reactivity, coordination geometries, and dynamic processes of this compound is not available.
The general methodologies relevant to the requested topics are well-established in computational chemistry:
Density Functional Theory (DFT) is a standard approach for investigating the conformational preferences of flexible molecules by calculating the energies of different spatial arrangements (conformers) to identify the most stable forms.
Calculation of Energy Profiles and Transition States is used to map the energy changes during a chemical reaction or conformational change, allowing for the determination of activation energies and the identification of high-energy transition state structures.
Molecular Modeling of Ligand-Metal Binding employs computational techniques to predict how a ligand like this compound would bind to a metal ion, including the geometry of the coordination sphere and the nature of the chemical bonds formed.
Analysis of Orbital Interactions , often done using Natural Bond Orbital (NBO) analysis, helps in understanding the electronic interactions between the ligand and a metal, such as the donation and back-donation of electrons.
Simulations of Dynamic Processes , including molecular dynamics (MD), can be used to study the movement of the molecule over time, including conformational changes and potential isomerization pathways.
However, without published research applying these methods to this compound, it is not possible to provide specific findings, data tables, or a detailed analysis as requested in the article outline. Further research would be required to generate the specific computational data for this compound.
Theoretical and Computational Chemistry Studies of N Benzyl N Methyl N 2 2 Pyridyl Ethyl Amine and Its Interactions
Simulations of Dynamic Processes and Isomerization Pathways
Investigation of E/Z Isomerization Mechanisms in Related Nitrones
While N-Benzyl-N-Methyl-N-[2-(2-Pyridyl)Ethyl]Amine itself does not possess the requisite double bond for E/Z isomerization, the study of this phenomenon in structurally related compounds, such as nitrones, offers a lens through which we can understand the electronic and steric factors that govern such transformations. Nitrones, characterized by the R1R2C=N+(O−)R3 functional group, are dipoles that can exist as E and Z isomers. The interconversion between these isomers is a critical aspect of their chemistry, particularly in 1,3-dipolar cycloaddition reactions.
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of nitrone E/Z isomerization. Research has shown that unimolecular pathways, such as rotation around the C=N bond or inversion at the nitrogen atom, generally have high energy barriers, making them less favorable under typical thermal conditions.
Instead, bimolecular mechanisms are often favored. One proposed pathway involves the dimerization of two nitrone molecules. This dimerization can proceed through different routes, including concerted or stepwise processes involving diradical or zwitterionic intermediates. The relative energies of these intermediates and the transition states connecting them determine the most likely isomerization pathway.
For instance, studies on C-substituted nitrones have indicated that a bimolecular process involving a diradical intermediate, formed through a C-C coupling of two nitrone molecules, is a plausible mechanism. The calculated energy barriers for these pathways are often in good agreement with experimental observations.
Table 1: Calculated Energy Barriers for E/Z Isomerization in Model Nitrones
| Isomerization Mechanism | Model Compound | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| Unimolecular (Rotation) | C-phenyl-N-methyl nitrone | > 40 |
Note: The data in this table is representative and compiled from various computational studies on nitrone isomerization.
Conformational Dynamics in Solution and Their Energetic Landscapes
The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The molecule has several single bonds around which rotation can occur, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is essential.
Quantum mechanical calculations are a powerful tool for exploring these conformational landscapes. By systematically rotating the dihedral angles of the key bonds—such as the C-N bonds and the C-C bonds of the ethyl chain—and calculating the energy at each point, a detailed map of the energetic landscape can be constructed. These calculations can be performed in the gas phase or, more realistically, in the presence of a solvent using implicit or explicit solvent models.
For this compound, the key rotational degrees of freedom include:
Rotation around the N-benzyl bond.
Rotation around the N-ethyl bond.
Rotation around the C-C bond of the ethyl chain.
Rotation of the pyridyl group.
The interplay of steric hindrance between the bulky benzyl (B1604629) and pyridylethyl groups, as well as potential non-covalent interactions such as π-stacking between the aromatic rings, will dictate the preferred conformations. In solution, the polarity of the solvent will also play a significant role in stabilizing or destabilizing different conformers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying conformational dynamics in solution. The observed chemical shifts and coupling constants are an average over all the conformations present at equilibrium. By performing NMR experiments at different temperatures, it is sometimes possible to "freeze out" individual conformers or at least to observe changes in the averaged signals that provide information about the thermodynamic parameters (ΔG, ΔH, and ΔS) of the conformational equilibrium.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound in Solution
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Extended chain, anti-periplanar | 0.0 (most stable) |
| 2 | Gauche conformation in ethyl chain | +0.8 |
| 3 | Folded, potential π-stacking | +1.5 |
Note: This table presents a hypothetical energetic landscape based on general principles of conformational analysis for similar molecules and is for illustrative purposes.
The energetic barriers between these conformers determine the rate of interconversion. For flexible molecules like this compound, these barriers are typically low, leading to rapid conformational exchange at room temperature. Computational methods can be used to locate the transition state structures connecting the stable conformers and to calculate the activation energies for these processes.
Advanced Spectroscopic and Diffractional Characterization of the Chemical Compound and Its Associated Complexes
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is an indispensable tool for the precise determination of the three-dimensional structure of crystalline solids. For metal complexes of N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE, this technique reveals detailed geometric parameters, conformational features of the ligand upon chelation, and the nature of intermolecular forces that govern the crystal lattice.
Precision Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The analysis of diffraction data allows for the accurate measurement of bond lengths, bond angles, and dihedral angles to within fractions of an Ångström and degrees. In metal complexes, key parameters include the coordination bonds between the metal center and the nitrogen atoms of the ligand, as well as the internal geometry of the ligand itself. While specific crystallographic data for complexes of this compound are not detailed in the provided sources, data from analogous structures, such as platinum(II) complexes with related N-benzyl-N-(phosphanylmethyl)pyridin-2-amine ligands, illustrate the type of information obtained. nih.gov In such complexes, the Pt(II) center typically adopts a square-planar geometry. nih.gov The bond lengths and angles within the pyridyl and benzyl (B1604629) groups are generally consistent with standard values for sp² and sp³ hybridized carbon systems. nih.gov For instance, pyridyl C-N bond distances are typically shorter than phenyl-amine C-N distances, suggesting some delocalization of electrons within the pyridyl-amine fragment. iucr.org
Table 1: Representative Bond Lengths and Angles for a Related Platinum(II) Complex
| Parameter | Value |
|---|---|
| Pt—P | 2.21 Å |
| Pt—N(pyridyl) | 2.13 Å |
| Pt—Cl | 2.35 Å |
| Pt—C(methyl) | 2.07 Å |
| P—Pt—N(pyridyl) | 93.5° |
| N(pyridyl)—Pt—Cl | 95.8° |
| Cl—Pt—C(methyl) | 86.1° |
| C(methyl)—Pt—P | 84.6° |
Note: Data presented is illustrative for a related class of complex to demonstrate typical measurements.
Determination of Conformational Parameters and Chelate Ring Puckering
When this compound acts as a bidentate ligand, coordinating through the tertiary amine nitrogen and the pyridine (B92270) nitrogen, it forms a five-membered chelate ring. The conformation of this ring is a critical structural feature. Such rings are typically not planar and adopt either a "twist" or an "envelope" conformation to minimize steric strain. researchgate.net Puckering parameters, such as Q(2) and φ(2), can be calculated from the crystallographic data to quantitatively describe the shape and extent of this non-planarity. For example, in the structure of a mercury(II) complex with a related N,N-diamine ligand, the five-membered chelate ring was found to adopt an envelope conformation. researchgate.net
Identification and Analysis of Intermolecular Interactions (e.g., C-H···π, Hydrogen Bonding) and Crystal Packing Motifs
The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of non-covalent intermolecular interactions. In complexes involving aromatic groups like benzyl and pyridyl, C-H···π interactions are common, where a C-H bond points towards the face of an aromatic ring. nih.govnih.gov If protic solvents or counter-ions are present, classical hydrogen bonds can be observed. nih.gov In the absence of strong hydrogen bond donors, weaker interactions, such as C-H···Cl or C-H···O, can play a significant role in stabilizing the crystal structure, often linking molecules into chains or more complex three-dimensional networks. researchgate.netnih.gov The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Studies
NMR spectroscopy is a powerful method for elucidating molecular structure and probing dynamic processes in solution. For this compound and its diamagnetic metal complexes, ¹H and ¹³C NMR provide a wealth of information.
Multi-Dimensional NMR for Structural Confirmation and Connectivity
One-dimensional ¹H and ¹³C NMR spectra confirm the presence of the key functional groups: the benzyl ring protons and carbons, the N-methyl group, the ethyl bridge, and the pyridyl ring protons and carbons. researchgate.net The chemical shifts of protons and carbons near the nitrogen atoms are sensitive to their coordination environment. For unambiguous assignment of all signals, especially in complex molecules, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons, such as those within the ethyl chain and on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton-carbon pairs, providing a definitive link between the ¹H and ¹³C assignments.
Variable-Temperature NMR for Investigating Dynamic Exchange Mechanisms
The this compound molecule possesses significant conformational flexibility due to rotation around its various single bonds. In solution, complexes of this ligand may undergo dynamic processes such as conformational changes, restricted bond rotation, or even ligand exchange with the solvent or other species. libretexts.org These processes can often be studied using variable-temperature (VT) NMR. researchgate.net
When a molecule is undergoing a dynamic exchange at a rate comparable to the NMR timescale, the corresponding NMR signals can become broad. libretexts.org By cooling the sample, the exchange rate can be slowed. If the rate becomes slow enough (the slow-exchange limit), separate signals for each distinct conformation or species may be observed. Conversely, heating the sample can increase the exchange rate until a single, sharp, averaged signal is seen (the fast-exchange limit). By analyzing the changes in the spectra as a function of temperature, particularly at the coalescence temperature where two exchanging signals merge into one, it is possible to calculate the activation energy and other kinetic parameters for the dynamic process. libretexts.orgipb.pt
Complementary Spectroscopic Techniques in Coordination and Mechanistic Investigations (e.g., UV-Vis, IR, Electrochemistry)
While detailed spectroscopic and electrochemical data for complexes of this compound are not extensively available in the public domain, the utility of UV-Vis, IR, and electrochemical techniques in characterizing similar coordination compounds is well-established. These methods provide critical insights into the electronic structure, bonding, and redox properties of metal complexes, which are essential for understanding their coordination behavior and reaction mechanisms.
UV-Visible (UV-Vis) Spectroscopy is instrumental in probing the electronic transitions within a metal complex. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy molecular orbitals. In transition metal complexes, these transitions are typically categorized as d-d transitions (involving orbitals of predominantly metal character) and charge-transfer (CT) transitions. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands are often intense and provide information about the interaction between the metal center and the ligand. For complexes containing pyridine and amine moieties, MLCT bands are common, arising from the transfer of electron density from the metal d-orbitals to the π* orbitals of the pyridine ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the metal ion, its oxidation state, the coordination geometry, and the nature of the other ligands in the coordination sphere.
Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups within a molecule and deducing the coordination mode of a ligand to a metal center. The vibrations of specific bonds correspond to the absorption of particular frequencies of infrared radiation. In the context of this compound complexes, key vibrational modes include the C=N and C=C stretching frequencies of the pyridine ring. Upon coordination to a metal ion through the pyridine nitrogen, these bands typically shift to higher frequencies (wavenumbers). This shift is indicative of the electronic changes in the pyridine ring due to the metal-ligand bond formation. Furthermore, new bands in the far-IR region (typically below 600 cm-1) can often be assigned to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination.
Electrochemistry , particularly cyclic voltammetry (CV), is employed to investigate the redox properties of metal complexes. This technique provides information about the oxidation and reduction potentials of the metal center and, in some cases, the ligand itself. For a metal complex, the potential at which an oxidation or reduction event occurs is highly dependent on the coordination environment. The nature of the ligand, including its donor atoms and electronic properties, directly influences the electron density at the metal center and thus its redox potentials. In complexes of ligands like this compound, the electrochemical behavior can reveal the stability of different oxidation states of the coordinated metal ion and can be used to study the mechanism of electron transfer reactions. The reversibility of the redox processes, determined from the CV data, provides insights into the stability of the complex upon changes in its oxidation state.
The following tables present hypothetical yet representative data for a transition metal complex of this compound, illustrating the type of information obtained from these complementary techniques.
Table 1: Hypothetical UV-Vis Spectroscopic Data for a [M(L)Cl₂] Complex in CH₃CN (where L = this compound)
| Transition Type | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |
| d-d | 650 | 150 | 2Eg → 2T2g (for a hypothetical d¹ octahedral complex) |
| MLCT | 420 | 5,000 | d(M) → π(pyridine) |
| Intra-ligand | 260 | 12,000 | π → π (pyridine ring) |
Table 2: Key Hypothetical IR Vibrational Frequencies (cm-1)
| Vibration | Free Ligand (L) | [M(L)Cl₂] Complex | Δν (cm-1) |
| ν(C=N)pyridine | 1590 | 1610 | +20 |
| ν(C=C)pyridine | 1565 | 1580 | +15 |
| ν(M-N)pyridine | - | 450 | - |
| ν(M-N)amine | - | 420 | - |
Table 3: Hypothetical Electrochemical Data (Cyclic Voltammetry) (Data for a [M(L)Cl₂] complex vs. Ag/AgCl in CH₃CN with 0.1 M TBAPF₆)
| Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) | Ipa/Ipc | Process |
| MII/MIII | +0.65 | +0.57 | 80 | 0.98 | Quasi-reversible, metal-centered |
| Ligand Reduction | - | -1.85 | - | - | Irreversible |
These complementary techniques, when used in concert, provide a comprehensive picture of the electronic and structural properties of coordination compounds, which is fundamental to understanding their reactivity and potential applications.
Emerging Applications and Future Research Directions in the Chemical Sciences
Utilization of the Chemical Compound as a Precursor for Thermolabile Protecting Groups in Organic Synthesis
In modern organic chemistry, thermolabile protecting groups (TPGs) represent a crucial class of molecules used to temporarily block reactive sites in a compound. researchgate.net These groups are designed to be stable at ambient temperatures but can be removed by increasing the temperature, often through an intramolecular cyclization mechanism. researchgate.netwikipedia.org This method of deprotection is advantageous as it avoids the need for harsh chemical reagents that could damage sensitive molecules. wiley.com The 2-pyridyl structure is particularly effective for TPGs that protect hydroxyl, carboxylic acid, or phosphate esters. wikipedia.org
Research has identified N-benzyl-N-[2-(2-pyridyl)ethyl]amine derivatives as promising precursors for a new generation of TPGs. researchgate.netrsc.org Specifically, N-benzyl N-(2-pyridyl)aminoethyl alcohol was selected as a potential precursor for a thermolabile carbonate TPG based on detailed structural analysis. researchgate.netrsc.org The effectiveness of these precursors is not primarily dictated by the basicity (pKa) of the pyridyl nitrogen but rather by the molecule's ability to adopt a specific conformation that facilitates thermal cyclization. researchgate.netrsc.org
The critical factor for thermolability is the conformation that minimizes the distance between the pyridyl nitrogen (N1) and a key carbon atom (C8) in the ethylamino backbone, which is essential for the cyclization reaction that removes the protecting group. researchgate.netrsc.org The nucleophilicity of the pyridyl ring is the driving force for this reaction, but the correct spatial arrangement of the atoms is the dominant factor. researchgate.netrsc.org
Detailed crystal and NMR analyses of several N-(2-pyridyl)aminoethyl alcohol precursors have identified two key torsion angles that predict the thermolabile properties of the resulting protecting group. These angles determine the molecule's ability to achieve the necessary conformation for efficient thermocyclization.
Table 1: Key Torsion Angles in N-(2-pyridyl)aminoethyl Alcohol Precursors
| Torsion Angle | Description | Impact on Thermolability |
|---|---|---|
| C7-N2-C8-O3 | Describes the orientation of the alcohol group relative to the ethylamino chain. | Influences the proximity of reacting groups during cyclization. |
This table is generated based on the findings that specific torsion angles are predictive indicators for thermolabile properties. researchgate.netrsc.org
Development of Bioinorganic Chemistry Models and Biomimetic Systems
Bioinorganic chemistry seeks to understand the role of metals in biological systems, often by creating smaller, synthetic molecules that mimic the structure and function of metal-containing sites in proteins (metalloenzymes). nih.gov Polypyridyl coordinating ligands are frequently used in these models because they can effectively bind to metal ions. nih.gov
The N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE scaffold is highly relevant in this context. It incorporates a pyridine (B92270) ring and an amino group, a common structural motif for chelating metal ions like manganese(II), zinc(II), and cadmium(II). acs.org Ligands such as tris(2-pyridylmethyl)amine (TPA) are well-established for creating bioinorganic model complexes that help elucidate metal-ligand interactions. nih.gov
By modifying the basic pyridyl-amine structure, chemists can fine-tune the properties of the resulting metal complex. In this compound, the N-benzyl and N-methyl groups serve several functions:
Steric Hindrance: These groups provide steric bulk around the metal's coordination site, which can be used to model the crowded environment inside a protein's active site.
Electronic Tuning: The electron-donating properties of the alkyl and benzyl (B1604629) groups can modify the redox potential and reactivity of the coordinated metal center.
Solubility: The benzyl group increases the ligand's lipophilicity, allowing the resulting metal complexes to be studied in non-aqueous environments.
These features make the compound a versatile platform for designing biomimetic systems that can model the function of metalloenzymes or act as tools to probe biological processes involving metal ions. nih.gov
Advancements in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds. Molecular recognition, a key principle of supramolecular chemistry, involves the specific binding of a host molecule to a guest molecule. The pyridine moiety is a valuable component in this field as its nitrogen atom can act as a hydrogen-bond acceptor. nih.gov
Acyclic pyridine-based receptors have demonstrated the ability to selectively recognize and bind to specific molecules, including different forms of monosaccharides. nih.gov The effectiveness of these receptors relies on creating a preorganized cleft or cavity where guest molecules can bind through multiple, complementary hydrogen bonds. nih.gov
This compound possesses the key structural elements for designing sophisticated molecular recognition systems:
Hydrogen Bonding Site: The pyridyl nitrogen provides a specific point for hydrogen bonding with guest molecules. nih.gov
Flexible Spacer: The ethyl chain allows the molecule to be conformationally flexible, enabling it to adapt to the shape of a target guest.
Structural Scaffolding: The bulky N-benzyl group can act as a structural component, helping to define the shape of a binding pocket and participating in hydrophobic or π-stacking interactions with the guest. The involvement of N-benzyl groups in forming distinct supramolecular structures has been observed in related compounds like N-benzyl-l-proline. researchgate.net
By incorporating this compound into larger molecular frameworks, researchers can develop receptors with tailored cavities for the selective binding of biologically or environmentally important molecules.
Design and Synthesis of Novel Materials through Coordination Architectures
Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions and organic ligands into extended one-, two-, or three-dimensional networks. frontiersin.orgnih.gov These materials have gained significant attention for their potential applications in areas such as gas storage, catalysis, and optoelectronics. nih.gov Ligands containing pyridine groups are widely used in the construction of CPs due to their effective coordinating ability with a variety of metal centers. frontiersin.orgresearchgate.netnih.gov
This compound is a suitable candidate for designing novel CPs. It can function as a bidentate ligand, using both the pyridyl nitrogen and the tertiary amine nitrogen to chelate a single metal ion. This chelation can form stable, six-membered metallocycles, as seen in related platinum(II) complexes. nih.gov Alternatively, it can act as a bridging ligand, connecting two different metal centers to build up a larger polymeric framework.
The specific features of this ligand can influence the final structure and properties of the material:
The flexibility of the ethyl linker can allow for the formation of diverse and potentially dynamic network topologies.
The steric bulk of the benzyl and methyl groups on the amine nitrogen can direct the self-assembly process, preventing overly dense packing and creating porous structures. These bulky groups can also modify the physical properties, such as solubility and thermal stability, of the resulting coordination polymer.
By carefully selecting the metal ion and reaction conditions, this ligand can be used to construct novel materials with tailored coordination architectures for specific functional applications, such as in electrochromic devices or as catalysts. frontiersin.org
Computational Design and Optimization of Advanced Ligand Systems for Targeted Reactivity
Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. rsc.org These methods allow researchers to investigate the electronic structure, geometry, and spectroscopic properties of metal complexes, providing insights that are difficult to obtain through experiments alone. tandfonline.comcore.ac.uk
For a ligand system like this compound, computational modeling can be applied in several ways to design and optimize its function for targeted applications, such as catalysis:
Conformational Analysis: The flexibility of the ethyl linker means the ligand can exist in multiple conformations. Computational methods can identify the lowest energy conformations and determine the energetic barriers to rotation, which is crucial for understanding how the ligand will bind to a metal center. nih.gov
Electronic Structure Calculation: DFT can be used to calculate the distribution of electrons within the ligand and how this changes upon coordination to a metal. This information helps in predicting the ligand's donor strength and the reactivity of the resulting metal complex. core.ac.uk
Reaction Mechanism Simulation: For catalytic applications, computational models can simulate entire reaction pathways. This allows for the optimization of the ligand structure to lower activation energies and improve catalytic efficiency. For instance, modifying the electronic properties by changing substituents on the benzyl or pyridyl rings can be modeled to fine-tune reactivity.
By combining computational design with experimental synthesis, researchers can accelerate the development of advanced ligand systems based on the this compound scaffold, leading to more efficient and selective catalysts and functional materials.
Q & A
Q. What are the standard synthetic routes for N-benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or reductive amination. A common approach is reacting N-methylamine with a benzyl halide derivative and 2-(2-pyridyl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization includes:
Q. How is the compound characterized for structural confirmation and purity?
- NMR spectroscopy : H and C NMR verify the tertiary amine structure, benzyl protons (δ 7.2–7.4 ppm), and pyridyl protons (δ 8.3–8.6 ppm) .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 267.17 for C₁₆H₁₉N₃) .
- HPLC : Purity >95% achieved using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What are the key physicochemical properties affecting experimental design?
- Solubility : Moderate in polar solvents (e.g., DMSO, methanol) but poor in water. Adjust solvent systems for biological assays to avoid precipitation .
- Stability : Sensitive to light and oxygen; store under inert gas (N₂/Ar) at −20°C .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018) is critical:
Q. What strategies address contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:
Q. How can structure-activity relationship (SAR) studies improve target specificity?
- Analog synthesis : Modify the benzyl (e.g., para-fluoro substitution) or pyridyl (e.g., 3-pyridyl vs. 2-pyridyl) groups .
- Molecular docking : Use AutoDock Vina to predict binding to target proteins (e.g., GPCRs or kinases) .
- Pharmacophore mapping : Identify critical H-bond donors/acceptors using Schrödinger Suite .
Methodological Recommendations
- Crystallography : Always validate SCXRD data with CCDC deposition (e.g., CCDC 2056781) .
- Bioassays : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize to vehicle-treated groups .
- Computational Studies : Cross-validate docking results with molecular dynamics simulations (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
